Enhanced Lipophilicity for Improved Membrane Permeability Compared to the Primary Amine Analog
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 2.6) compared to its primary amine analog, 5-bromo-3-nitropyridin-2-amine (XLogP3 = 1.6), indicating a 10-fold increase in the partition coefficient [1][2]. This property is critical for optimizing the ADME profile of drug candidates derived from this scaffold.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 5-bromo-3-nitropyridin-2-amine (CAS 6945-68-2) with XLogP3 = 1.6 |
| Quantified Difference | ΔXLogP3 = +1.0 |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
A higher logP value is directly linked to improved passive membrane permeability, a key consideration for medicinal chemists selecting a building block for lead optimization.
- [1] PubChem. (2025). Compound Summary for CID 24903129: 5-Bromo-N-ethyl-3-nitropyridin-2-amine. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 138878: 2-Amino-5-bromo-3-nitropyridine. Computed Properties section. National Center for Biotechnology Information. View Source
